molecular formula C14H6S4 B8469403 5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene

5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene

Cat. No.: B8469403
M. Wt: 302.5 g/mol
InChI Key: JFYIISXNMRMQNF-UHFFFAOYSA-N
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Description

Dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene is an organic compound that has garnered significant attention in the field of organic electronics. This compound is known for its unique structure, which consists of a fused ring system incorporating thiophene units. The extended conjugation and coplanar structure of this compound make it an excellent candidate for use in various electronic applications, particularly in organic solar cells and organic field-effect transistors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene typically involves the following steps:

    Starting Materials: The synthesis begins with N,N-dimethylthieno[3,2-b]thiophene-3-carboxamide.

    Lithiation: The starting material is subjected to lithiation using n-butyllithium in a dry tetrahydrofuran (THF) solution under a nitrogen atmosphere at low temperatures (273 K).

    Cyclization: The lithiated intermediate undergoes cyclization to form the desired dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene structure.

    Purification: The crude product is purified through filtration and washing with solvents such as water, methanol, and THF.

Industrial Production Methods

While specific industrial production methods for dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene-5,10-dione.

    Substitution: It can participate in substitution reactions, where functional groups are introduced onto the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Substitution: Halogenation reagents like bromine or iodine can be used to introduce halogen atoms onto the thiophene rings.

Major Products

Mechanism of Action

The mechanism by which dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene exerts its effects is primarily through its electronic properties. The extended conjugation and coplanar structure facilitate efficient charge transport and light absorption. In organic solar cells, the compound acts as a donor material, transferring electrons to the acceptor material, thereby generating an electric current .

Properties

Molecular Formula

C14H6S4

Molecular Weight

302.5 g/mol

IUPAC Name

5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene

InChI

InChI=1S/C14H6S4/c1-3-15-13-7-5-12-8(6-11(7)17-9(1)13)14-10(18-12)2-4-16-14/h1-6H

InChI Key

JFYIISXNMRMQNF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1SC3=CC4=C(C=C32)SC5=C4SC=C5

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 10 ml round bottomed flask was filled with 5,5′-(2,5-bis(methylsulfinyl)-1,4-phenylene)bis(2-hexylthiophene) (2b) (200 mg, 0.53 mmol), phosphorus pentoxide (28 mg, 0.2 mmol) and trifluoromethanesulfonic acid (6 ml). The mixture was stirred for 72 h at room temperature to give a dark brown solution, which was then poured into ice-water (100 ml). The yellow precipitate was collected by suction filtration and dried under vacuum. The structure of this compound, which was insoluble in apolar organic solvents, was assumed to be the sulfonium salt. Demethylation of the solid was achieved by refluxing it in pyridine (40 ml) for 12 h. When the suspension was cooled to room temperature, a large volume of CH2Cl2 was added to extract the product. Dithieno[2,3-d:2′,3′-d′]benzo[1,2-b:4,5-b′]dithiophene (1b) was thus obtained as off-white powder by Hexane as an eluent (120 mg, 70%).
Name
5,5′-(2,5-bis(methylsulfinyl)-1,4-phenylene)bis(2-hexylthiophene)
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
28 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A round bottomed flask was filled with 5,5′-(2,5-bis(methylsulfinyl)-1,4-phenylene)bis(2-pentylthiophene) (2a) (885 mg, 1.7 mmol), phosphorus pentoxide (93 mg, 0.658 mmol) and trifluoromethanesulfonic acid (20 ml). The mixture was stirred for 72 h at room temperature to give a dark brown solution, which was then poured into ice-water (100 ml). The yellow precipitate was collected by suction filtration and dried under vacuum. The structure of this compound, which was insoluble in apolar organic solvents, was assumed to be the sulfonium salt. Demethylation of the solid was achieved by refluxing it in pyridine (132 ml) for 12 h. When the suspension was cooled to room temperature, a large volume of CH2Cl2 was added to extract the product. Dithieno[2,3-d:2′,3′-d′]benzo[1,2-b:4,5-b′]dithiophene (1a) was thus obtained as off-white powder by Hexane as an eluent and recrystalise in dichloromethane (200 mg, 26%).
Name
5,5′-(2,5-bis(methylsulfinyl)-1,4-phenylene)bis(2-pentylthiophene)
Quantity
885 mg
Type
reactant
Reaction Step One
Quantity
93 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A round bottomed flask was filled with 5,5′-(2,5-bis(methylsulfinyl)-1,4-phenylene)bis(2-propylthiophene) (2c) (1.0 g, 2.2 mmol), phosphorus pentoxide (0.1 g, 0.703 mmol) and trifluoromethanesulfonic acid (20 ml). The mixture was stirred for 72 h at room temperature to give a dark brown solution, which was then poured into ice-water (120 ml). The yellow precipitate was collected by suction filtration and dried under vacuum. The structure of this compound, which was insoluble in apolar organic solvents, was assumed to be the sulfonium salt. Demethylation of the solid was achieved by refluxing it in pyridine (167 ml) for 12 h. When the suspension was cooled to room temperature, a large volume of CH2Cl2 was added to extract the product. Dithieno[2,3-d:2′,3′-d′]benzo[1,2-b:4,5-b′]dithiophene (1c) was thus obtained as off-white powder by hexane as an eluent and recrystalised in dichloromethane (370 mg, 43%).
Name
5,5′-(2,5-bis(methylsulfinyl)-1,4-phenylene)bis(2-propylthiophene)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
120 mL
Type
solvent
Reaction Step Two

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